molecular formula C18H24O3 B123473 10beta-Hydroxyestr-4-ene-3,17-dione CAS No. 5189-96-8

10beta-Hydroxyestr-4-ene-3,17-dione

Cat. No. B123473
CAS RN: 5189-96-8
M. Wt: 288.4 g/mol
InChI Key: LIHCHNCKGJOZKD-FTAMUGHTSA-N
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Description

10beta-Hydroxyestr-4-ene-3,17-dione, also known as (8S,9S,10S,13S,14S)-10-Hydroxy-13-methyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17(2H)-dione, is a chemical compound with the molecular formula C18H24O3 and a molecular weight of 288.4 .


Molecular Structure Analysis

The molecular structure of 10beta-Hydroxyestr-4-ene-3,17-dione is represented by the SMILES string: OC@@=CC2=O)(CC2)[C@]3([H])[C@]1([H])C@@([H])[C@]4(C)CC3 .


Physical And Chemical Properties Analysis

10beta-Hydroxyestr-4-ene-3,17-dione has a molecular formula of C18H24O3 and a molecular weight of 288.38 .

Scientific Research Applications

Pharmaceutical Reference Standards

10beta-Hydroxyestr-4-ene-3,17-dione: is utilized as a reference standard in pharmaceutical research . It is essential for analytical method development, method validation (AMV), and quality control (QC) applications. This compound is particularly relevant for Abbreviated New Drug Applications (ANDA) and during the commercial production of pharmaceuticals.

Proteomics Research

In the field of proteomics, 10beta-Hydroxyestr-4-ene-3,17-dione serves as a biochemical tool . It aids researchers in studying protein expressions, modifications, and interactions. This compound’s unique properties make it suitable for various proteomic analytical techniques.

Medical Research

Medical researchers employ 10beta-Hydroxyestr-4-ene-3,17-dione to explore its potential therapeutic effects and interactions with biological pathways. It’s used in the development of new treatments and understanding disease mechanisms at the molecular level.

Analytical Chemistry

In analytical chemistry, 10beta-Hydroxyestr-4-ene-3,17-dione is used for its properties that allow for precise measurements and calibrations . It’s involved in the development of new analytical methods and the improvement of existing ones, ensuring accuracy and reliability in chemical analysis.

Organic Synthesis

This compound plays a role in organic synthesis as a precursor or intermediate in the synthesis of complex molecules . Its reactivity and structural features are exploited to create new compounds with potential applications in various chemical industries.

Biochemical Studies

10beta-Hydroxyestr-4-ene-3,17-dione: is also significant in biochemical studies where it may be used to understand the biochemical pathways and interactions within living organisms .

Odorant Research

Interestingly, 10beta-Hydroxyestr-4-ene-3,17-dione has been noted for its strong odor and ability to bind to odorant receptors . This makes it a subject of interest in the study of olfaction and the development of synthetic fragrances.

properties

IUPAC Name

(8S,9S,10S,13S,14S)-10-hydroxy-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-17-8-7-15-13(14(17)4-5-16(17)20)3-2-11-10-12(19)6-9-18(11,15)21/h10,13-15,21H,2-9H2,1H3/t13-,14-,15-,17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHCHNCKGJOZKD-FTAMUGHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474526
Record name 10|A-hydroxyestr-4-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10beta-Hydroxyestr-4-ene-3,17-dione

CAS RN

5189-96-8
Record name 10|A-hydroxyestr-4-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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